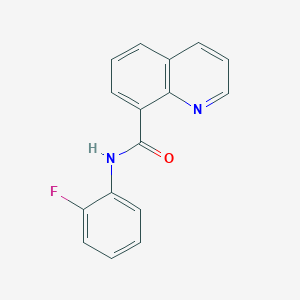
N-(2-fluorophenyl)quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)quinoline-8-carboxamide, commonly known as 2-FPhQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-FPhQ involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR signaling pathway, the caspase pathway, and the viral RNA polymerase. This compound binds to the active site of these enzymes and inhibits their activity, leading to the induction of apoptosis in cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
2-FPhQ exhibits several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of pro-inflammatory cytokine production. Moreover, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-FPhQ in lab experiments include its potent anticancer and antiviral activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using this compound include its low solubility in aqueous solutions, which can hinder its bioavailability and efficacy.
Direcciones Futuras
For the research and development of 2-FPhQ include the optimization of its synthesis method to enhance its yield and purity, the investigation of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy in preclinical and clinical trials. Moreover, the potential use of 2-FPhQ in combination with other anticancer or antiviral agents should be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-FPhQ involves the reaction of 2-fluoroaniline with 8-chloroquinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as triethylamine to yield the final product. The overall yield of this synthesis method is around 50%, and the purity of the product can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
2-FPhQ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Moreover, 2-FPhQ has been shown to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for cancer therapy.
In addition to its anticancer activity, 2-FPhQ has also been shown to exhibit antiviral activity against several viruses, including influenza A virus, Zika virus, and dengue virus. This compound inhibits viral replication by targeting the viral RNA polymerase and viral entry process. Furthermore, 2-FPhQ has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-13-8-1-2-9-14(13)19-16(20)12-7-3-5-11-6-4-10-18-15(11)12/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWZMJRIVGZINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)quinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

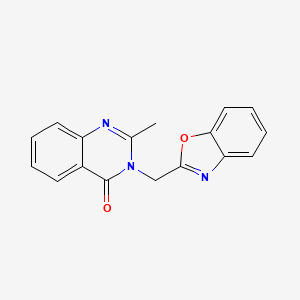
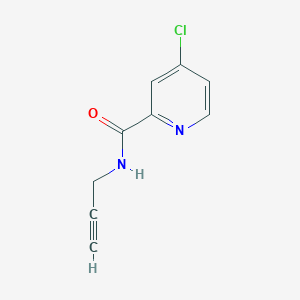
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
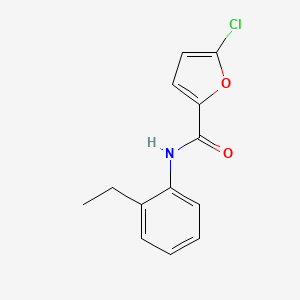
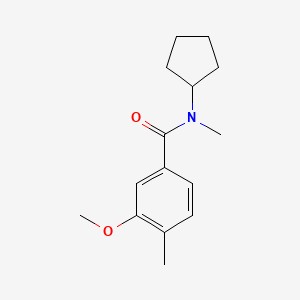

![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)

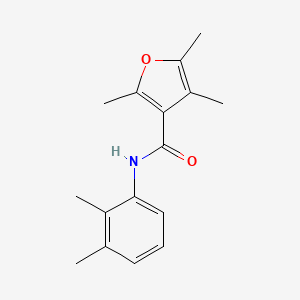
![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)

